2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide

Medicinal Chemistry Chemical Biology Drug Discovery

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide (CAS 1396876-52-0) is a fully synthetic small molecule featuring a benzothiazole core with a chlorine atom at the 4-position, an N-methyl-N-aryl amino linker, and an N-cyclopropyl acetamide terminus. This specific arrangement of substituents—a chloroaryl heterocycle, a tertiary amine, and a cyclopropane carboxamide—defines a unique chemical space within the broader benzothiazole class, influencing key molecular properties such as lipophilicity, hydrogen-bonding capacity, and conformational restriction.

Molecular Formula C13H14ClN3OS
Molecular Weight 295.79
CAS No. 1396876-52-0
Cat. No. B2428197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide
CAS1396876-52-0
Molecular FormulaC13H14ClN3OS
Molecular Weight295.79
Structural Identifiers
SMILESCN(CC(=O)NC1CC1)C2=NC3=C(S2)C=CC=C3Cl
InChIInChI=1S/C13H14ClN3OS/c1-17(7-11(18)15-8-5-6-8)13-16-12-9(14)3-2-4-10(12)19-13/h2-4,8H,5-7H2,1H3,(H,15,18)
InChIKeyVIUUMAOVZZEDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide: A Structurally Distinct Heterocyclic Acetamide


2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide (CAS 1396876-52-0) is a fully synthetic small molecule featuring a benzothiazole core with a chlorine atom at the 4-position, an N-methyl-N-aryl amino linker, and an N-cyclopropyl acetamide terminus [1]. This specific arrangement of substituents—a chloroaryl heterocycle, a tertiary amine, and a cyclopropane carboxamide—defines a unique chemical space within the broader benzothiazole class, influencing key molecular properties such as lipophilicity, hydrogen-bonding capacity, and conformational restriction [1].

4-Chloro handle enables cross-coupling diversification for focused library synthesis
N-Cyclopropyl acetamide provides conformational restriction for H-bond interaction studies
Unique benzothiazole substitution pattern supports SAR exploration in medicinal chemistry

Why Structural Analogs Cannot Substitute for 2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide


Explicit, quantifiable data to support a unique differentiation claim for this specific compound is currently absent from the open scientific and patent literature. A comprehensive search of primary research papers, authoritative databases, and patents reveals no head-to-head comparisons, no quantitative biological activity data (e.g., IC50, Ki, EC50), and no specific protein target engagement data for CAS 1396876-52-0. Consequently, it is not possible to assert that this compound is superior to, or even measurably different from, any closely related analog. Any claim of unique or optimal performance would be purely speculative. Procurement decisions must therefore be based exclusively on the precise structural requirements of a research project, rather than on unsubstantiated performance claims.

Isomer
Positional isomerism (e.g., 5- or 6-chloro) may alter electronic properties and reactivity
Linker
Alternative N-alkyl or N-aryl amino linkers can shift H-bond capacity and steric bulk
Data gap
Absence of comparative bioactivity or target engagement data prevents interchangeability assumptions

Quantitative Differentiation Evidence for 2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide: No Published Data Found


No Published Bioactivity Data Available for Target Compound and Its Analogs

A search of primary literature and databases including PubMed, PubChem, ChEMBL, and Google Patents returned no quantitative biological activity data (e.g., IC50, EC50, Ki) for the target compound (CAS 1396876-52-0) or for any structurally defined, direct analog. Without such data, no comparative statement regarding potency, selectivity, or efficacy can be made.

Bioactivity Data
Data to verify
No IC50, Ki, or EC50 data reported for this compound or close analogs
Structural selection only
Verify activity before target-based screening
Medicinal Chemistry Chemical Biology Drug Discovery

No Documented Target Engagement or Mechanism of Action

No published evidence was found to demonstrate that the target compound binds to, inhibits, or modulates any specific protein, enzyme, or receptor. There are no reported target engagement studies, cellular thermal shift assays (CETSA), or biochemical reconstitution experiments. In contrast, the broader class of N-Benzothiazolyl-2-Phenyl Acetamides has been explored for CK-1δ inhibition, but this target compound's specific activity, if any, remains unreported.

Target Engagement
Class-level inference
No binding or modulation data available; class-level CK-1δ inhibitor context exists
Unknown target profile
Validate target engagement in house
Target Identification Mechanism of Action Chemical Probe

Absence of In Vivo Pharmacokinetic (PK) or Efficacy Data

No in vivo studies—neither pharmacokinetic (e.g., clearance, bioavailability) nor pharmacodynamic (e.g., tumor growth inhibition, behavioral model)—have been reported for the target compound. Class-level data for certain anti-inflammatory benzothiazole derivatives exist, but this compound's in vivo behavior, including its metabolic stability and toxicity profile, is entirely unknown.

In Vivo Profile
Data to verify
No pharmacokinetic or pharmacodynamic studies reported
In vivo behavior unknown
Prioritize analogs with documented ADME
ADME Pharmacokinetics In Vivo Pharmacology

Hypothetical Application Scenarios for 2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide in the Absence of Performance Data


Use as a Synthetic Intermediate or Scaffold in Medicinal Chemistry

Given its complete lack of biological annotation, the most defensible use is as a core scaffold for the synthesis of focused compound libraries. The 4-chloro substituent on the benzothiazole is a versatile handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N-cyclopropyl acetamide offers a conformationally restricted amide for probing hydrogen-bond interactions. Researchers can use this compound as a starting point to explore structure-activity relationships (SAR) where the specific combination of substituents is of interest.

Application as a Negative Control or Reference Compound

In the absence of target engagement, this compound could serve as a structurally related but biologically inert negative control in assays designed for benzothiazole-based inhibitors. Its inability to modulate a target, once experimentally confirmed, would validate assay specificity. This application is speculative and requires in-house validation.

Use in Computational Chemistry and Virtual Screening

The compound's unique structural features, particularly the N-cyclopropyl acetamide, can be used to benchmark computational models. Its synthesis and subsequent in vitro profiling would generate valuable data to train or validate quantitative structure-activity relationship (QSAR) models for benzothiazole-containing molecules. This is a data-generation role, not a usage role.

Application
Selection Property
Validation Focus
Synthetic intermediate & SAR exploration
4-Chloro handle and cyclopropyl acetamide
In-house synthetic elaboration and SAR profiling
Negative control probe
Structural similarity to benzothiazole class
Confirm absence of target modulation in relevant assays
Computational model benchmarking
N-cyclopropyl acetamide conformational feature
Generate in vitro data to train QSAR or docking models
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